Cas no 341556-92-1 (3,3''-p-Terphenyldicarboxaldehyde)
341556-92-1 structure
Product Name:3,3''-p-Terphenyldicarboxaldehyde
N.o CAS:341556-92-1
MF:C20H14O2
MW:286.323965549469
CID:918798
PubChem ID:53840073
Update Time:2025-06-07
3,3''-p-Terphenyldicarboxaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 3,3''-p-Terphenyldicarboxaldehyde
- [3,3''-(1,1':4',1''-terphenyl)]dicarboxaldehyde
- 1,1'-(1,4-Piperazinediylbis(methylene))bis(3-ethyl-3-phenyl-2,6-piperidinedione)
- 1,4-Bis-(3-ethyl-2,6-dioxo-3-phenyl-piperidinomethyl)-piperazin
- 1,4-bis(3-formylphenyl)benzene
- 2,6-Piperidinedione,1,1'-(1,4-piperazinediylbis(methylene))bis(3-ethyl-3-phenyl
- 3,3'-diethyl-3,3'-diphenyl-1,1'-piperazine-1,4-diyldimethyl-bis-piperidine-2,6-dione
- 3,3''-diformyl-p-terphenyl
- 4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde
- [1,1':4',1''-terphenyl]-3,3''-dicarbaldehyde
- 341556-92-1
- 3-[4-(3-formylphenyl)phenyl]benzaldehyde
- EN300-6732795
- SCHEMBL11770226
- YSZC979
- CS-0170594
- G25832
-
- Inchi: 1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H
- Chave InChI: GILFUNUROHDJOP-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(=C1)C1C=CC(=CC=1)C1C=CC=C(C=O)C=1
Propriedades Computadas
- Massa Exacta: 286.09900
- Massa monoisotópica: 286.099
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 334
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.1
- Superfície polar topológica: 34.1Ų
Propriedades Experimentais
- PSA: 34.14000
- LogP: 4.64560
3,3''-p-Terphenyldicarboxaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6732795-0.05g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 0.05g |
$66.0 | 2025-03-13 | |
| Enamine | EN300-6732795-0.1g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 0.1g |
$98.0 | 2025-03-13 | |
| Enamine | EN300-6732795-0.25g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 0.25g |
$142.0 | 2025-03-13 | |
| Enamine | EN300-6732795-0.5g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 0.5g |
$271.0 | 2025-03-13 | |
| Enamine | EN300-6732795-1.0g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 1.0g |
$371.0 | 2025-03-13 | |
| Enamine | EN300-6732795-2.5g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 2.5g |
$726.0 | 2025-03-13 | |
| Enamine | EN300-6732795-5.0g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 5.0g |
$1075.0 | 2025-03-13 | |
| Enamine | EN300-6732795-10.0g |
4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde |
341556-92-1 | 95.0% | 10.0g |
$1593.0 | 2025-03-13 | |
| Aaron | AR00CJL1-50mg |
3,3''-p-Terphenyldicarboxaldehyde |
341556-92-1 | 95% | 50mg |
$116.00 | 2025-02-14 | |
| Aaron | AR00CJL1-100mg |
3,3''-p-Terphenyldicarboxaldehyde |
341556-92-1 | 95% | 100mg |
$160.00 | 2025-02-14 |
3,3''-p-Terphenyldicarboxaldehyde Literatura Relacionada
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
341556-92-1 (3,3''-p-Terphenyldicarboxaldehyde) Produtos relacionados
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- 216443-78-6(3'-Methyl-1,1'-biphenyl-3-carbaldehyde)
- 400744-83-4(3'-methyl-[1,1'-biphenyl]-4-carbaldehyde)
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- 36393-42-7(4'-methyl-1,1'-biphenyl-4-carbaldehyde)
- 1204-60-0([1,1'-biphenyl]-3-carbaldehyde)
- 3218-36-8([1,1'-biphenyl]-4-carbaldehyde)
- 343604-05-7(3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde)
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